Defined S-Enantiomer vs. Racemate and R-Enantiomer for Stereochemically Controlled Synthesis
The target compound's (S)-enantiomeric configuration is evidenced by its InChI Key bearing the '/t5-/m0/s1' stereochemical descriptor, which is absent in the racemate (CAS 149427-84-9; InChI Key without '/t5-/m0/s1' descriptor) and inverted in the R-enantiomer (CAS 1932108-06-9; '/t5-/m1/s1') [1]. This configurational distinction is critical in asymmetric synthesis applications: a published total synthesis of martinellic acid demonstrates that the C-2 chiral center derived from a pyrroglutamic acid starting material controls the remaining stereocenters in the final natural product, highlighting the necessity of a defined single-enantiomer building block for predictable stereochemical outcomes [2].
| Evidence Dimension | Stereochemical identity (enantiomeric purity and configurational assignment) |
|---|---|
| Target Compound Data | (S)-configuration confirmed by InChI stereochemical layer '/t5-/m0/s1'; commercial purity ≥98% (ChemScene) |
| Comparator Or Baseline | Racemate (CAS 149427-84-9): no stereochemical layer in InChI; R-enantiomer (CAS 1932108-06-9): inverted '/t5-/m1/s1' descriptor; commercial purity ≥95% [1] |
| Quantified Difference | Absolute configuration: S vs. R (inverted stereocenter) vs. racemic (50:50 mixture). Purity differential: ≥98% (S-enantiomer) vs. ≥95% (R-enantiomer and racemate). |
| Conditions | Stereochemical identity is intrinsic to the compound; purity assessed by vendor QC (HPLC, NMR). No direct head-to-head biological comparison of enantiomers is available for this specific substitution pattern. |
Why This Matters
For laboratories performing asymmetric synthesis or developing chiral drug candidates, purchasing the correct single enantiomer eliminates stereochemical uncertainty at the outset, avoiding the need for costly and time-consuming chiral resolution steps or the risk of obtaining misleading biological data from a racemic mixture.
- [1] PubChem. (5R)-5-(2-Hydroxyethyl)pyrrolidin-2-one (CID 29931871) and 5-(2-hydroxyethyl)pyrrolidin-2-one (CID 123456). NCBI. View Source
- [2] Badarinarayana, V., Mahmud, H. & Lovely, C.J. An asymmetric total synthesis of martinellic acid. J. Org. Chem. 84, 1082–1105 (2019). View Source
